molecular formula C11H21BF4N2O2 B1272267 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate CAS No. 219543-09-6

4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate

Cat. No. B1272267
M. Wt: 300.1 g/mol
InChI Key: HTMHEICBCHCWAU-UHFFFAOYSA-O
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Description

4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate, also known as Bobbitt's salt, is an organic compound used as an oxidizing agent in various chemical reactions. It is closely related to the stable organic nitroxide 4-acetamido-TEMPO (ACT). This compound has gained attention due to its metal-free, environmentally benign nature and its utility in a broad array of disciplines, including synthetic organic chemistry, drug discovery, and materials science .

Synthesis Analysis

The synthesis of Bobbitt's salt involves the conversion of commercially available 4-amino-2,2,6,6-tetramethylpiperidine to the corresponding oxyl radical, which is then further converted to the oxoammonium salt. The synthesis is considered 'green' due to the minimal use of environmentally unfriendly materials and the ability to use water as the solvent. The oxyl radical can be obtained in 85% yield over two steps, and the subsequent conversion to Bobbitt's salt yields an 88% yield, with an overall yield of 75% .

Molecular Structure Analysis

The molecular structure of Bobbitt's salt consists of a tetramethylpiperidine ring with an acetamido group and an oxoammonium ion. This structure is responsible for its oxidative capabilities, which can be harnessed in various oxidative reactions. The presence of the tetrafluoroborate anion provides stability to the oxoammonium ion, making it a useful reagent for stoichiometric oxidations .

Chemical Reactions Analysis

Bobbitt's salt is used in the oxidation of primary alcohols and aldehydes to carboxylic acids, as well as in the oxidative cleavage of benzyl ethers. It has been successfully applied to the synthesis of a precursor to levetiracetam, a medication for epilepsy, under mild conditions that retain stereochemistry adjacent to the site of oxidation. The salt's oxidative capabilities also extend to the oxidation of various alcohols to their corresponding carbonyl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of Bobbitt's salt include its solubility, color changes upon reaction, and reaction rates. These properties are important for its application in stoichiometric oxidations. The salt is known for its solubility in water and organic solvents, which facilitates its use in different reaction media. Additionally, the spent oxidant can be recovered and used to regenerate the salt, making the process recyclable and environmentally friendly .

Scientific Research Applications

  • Oxidation of Alcohols : Bobbitt’s salt is used in the oxidation of alcohols to their corresponding aldehyde, ketone, or carboxylic acid . This is a common procedure in organic chemistry, where the alcohol is treated with the oxidizing agent, and the reaction is typically carried out in a solvent like dichloromethane or acetonitrile.

  • Conversion of Aldehydes : It can also be used in the conversion of aldehydes to hexafluoroisopropyl (HFIP) esters via oxidative esterification . This process involves the reaction of an aldehyde with hexafluoroisopropanol in the presence of Bobbitt’s salt.

  • Drug Discovery and Natural Product Total Synthesis : The unique properties of Bobbitt’s salt have found applications in drug discovery and natural product total synthesis . While the specific methods and outcomes would depend on the particular synthesis route and target molecule, the use of Bobbitt’s salt could involve its role as an oxidizing agent in various synthetic steps.

  • Depolymerization of Lignin and Modification of Biopolymers : Bobbitt’s salt has been used in the development of new electrocatalytic methods for the depolymerization of lignin and modification of other biopolymers . This could involve the oxidation of lignin or other polymers to break down their structure and modify their properties.

  • Nucleoside Modifications : It has been used for in vitro and in vivo nucleoside modifications . This could involve the oxidation of certain positions on the nucleoside to introduce new functional groups or modify existing ones.

  • Energy Storage and Organic Fuel Cells : Bobbitt’s salt has found uses in enhancements in the design of organic redox flow batteries, uses in organic fuel cells, and advancements in energy storage . This could involve its use as an electrolyte in a battery or fuel cell, or as a material in an energy storage device.

Safety And Hazards

Bobbitt’s salt is metal-free, nontoxic, and environmentally friendly . The preparation of Bobbitt’s salt is inherently ‘green’, as water can be used as the solvent and the use of environmentally unfriendly materials is minimal .

Future Directions

The spent oxidant can be recovered and used to regenerate Bobbitt’s salt, thereby making the process recyclable . This suggests that future research could focus on improving the efficiency of this recycling process and exploring new applications for this versatile reagent.

properties

IUPAC Name

N-(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-yl)acetamide;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.BF4/c1-8(14)12-9-6-10(2,3)13(15)11(4,5)7-9;2-1(3,4)5/h9H,6-7H2,1-5H3;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMHEICBCHCWAU-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(=O)NC1CC([N+](=O)C(C1)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BF4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate

CAS RN

219543-09-6
Record name Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219543-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate
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4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate
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4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate
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4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate
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4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate
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4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate

Citations

For This Compound
48
Citations
LJ Tilley, JM Bobbitt, SA Murray, CE Camire… - Synthesis, 2012 - thieme-connect.com
Revised preparations of (4-acetamido-2,2,6,6-tetramethylpiperidin-1-yl)oxyl and the corresponding oxoammonium salt, 4-acetamido-2,2,6,6-tetramethyl-1-oxoammonium …
Number of citations: 24 www.thieme-connect.com
MA Mercadante, CB Kelly, JM Bobbitt, LJ Tilley… - Nature …, 2013 - nature.com
We describe the synthesis of the lesser-known stoichiometric oxidation reagent 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (1, Bobbitt's salt), as well …
Number of citations: 122 www.nature.com
KM Lambert, ZD Stempel, SM Kiendzior… - The Journal of …, 2017 - ACS Publications
The multigram preparation and characterization of a novel TEMPO-based oxoammonium salt, 2,2,6,6-tetramethyl-4-(2,2,2-trifluoroacetamido)-1-oxopiperidinium tetrafluoroborate (5), …
Number of citations: 20 pubs.acs.org
VP Kashparova, EA Khokhlova, KI Galkin… - Russian Chemical …, 2015 - Springer
The organic ionic oxidant 4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate, [Pip*(O)][BF 4 ], was found to be compatible with both classical organic solvents and the …
Number of citations: 19 link.springer.com
JM Bobbitt*, NA Eddy, JJ Richardson… - Organic …, 2003 - Wiley Online Library
4‐Acetylamino‐ 2,2,6,6‐tetramethyl‐1‐piperidinyloxy 4‐Acetamido‐2,2,6,6‐tetramethyl‐1‐oxopiperidinium tetrafluoroborate Tetrafluoroboric acid Sodium hypochlorite Water Silica gel …
Number of citations: 7 onlinelibrary.wiley.com
JD Milshtein, JL Barton, RM Darling… - Journal of Power Sources, 2016 - Elsevier
Nonaqueous redox flow batteries (NAqRFBs) that utilize redox active organic molecules are an emerging energy storage concept with the possibility of meeting grid storage …
Number of citations: 121 www.sciencedirect.com
JM Bray, SM Stephens, SM Weierbach… - Chemical …, 2023 - pubs.rsc.org
Recent advances in synthetic methodologies for selective, oxidative transformations using Bobbitt's salt (4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate, 1) and its …
Number of citations: 2 pubs.rsc.org
A Baradwaj, SH Wong… - APS March Meeting …, 2016 - ui.adsabs.harvard.edu
Radical polymers have emerged as a class of conducting polymers that show immense potential for solid state electronic applications. However, very little has been done to explore the …
Number of citations: 3 ui.adsabs.harvard.edu
AG Baradwaj, SH Wong, JS Laster, AJ Wingate… - …, 2016 - ACS Publications
Radical polymers (ie, macromolecules composed of a nonconjugated polymer backbone and with stable radical sites present on the side chains of the repeat units) can transport …
Number of citations: 33 pubs.acs.org
AM Millimaci, RIL Meador, SJ Dampf… - Israel Journal of …, 2021 - Wiley Online Library
4‐Acetamido‐2,2,6,6‐tetramethyl‐1‐oxopiperidinium tetrafluoroborate (Bobbitt's salt) effectively activates electron rich alkenes and promotes the addition of anilines. This transformation …
Number of citations: 4 onlinelibrary.wiley.com

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